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Compound of Interest

1,1,1,2,2,3,3,4,4,5,5,6,6-
Compound Name:
Tridecafluoro-8-iodooctane

Cat. No.: B042545

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Perfluorohexylethyl lodide, a significant fluorinated organic compound. For clarity, this
document specifically refers to 1H,1H,2H,2H-Perfluorooctyl iodide (CAS No. 2043-57-4), which
is the chemically accurate name for the compound commonly referred to as Perfluorohexylethyl
iodide.[1][2][3][24]1[51[6][71[8][9][10] This guide is intended to be a valuable resource for
researchers and professionals in drug development and materials science, offering detailed
spectroscopic data, experimental protocols, and a summary of its synthesis.

Chemical Structure and Properties

Perfluorohexylethyl iodide is a perfluorinated organic compound with a structure that
incorporates a perfluorohexyl group attached to an ethyl iodide moiety.[1][5] This structure
gives the molecule unique properties, including high thermal stability, chemical resistance, and
low surface tension, making it a valuable intermediate in the synthesis of surfactants, polymers,
and various specialty chemicals.[1][4]

Table 1: General Properties of 1H,1H,2H,2H-Perfluorooctyl iodide
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Chemical Name

1H,1H,2H,2H-Perfluorooctyl iodide

Perfluorohexylethyl iodide, 2-

Synonyms (Perfluorohexyl)ethyl iodide
CAS Number 2043-57-4

Molecular Formula C8H4F13lI

Molecular Weight 474.00 g/mol

Appearance Colorless to light yellow liquid
Melting Point ~20-21 °C

Boiling Point 92 °C @ 45 mmHg; 178-180 °C
Density 1.934 g/mL at 25 °C

Refractive Index

1.359 - 1.361 (at 20°C)

Spectroscopic Data

Detailed experimental spectra for 1H,1H,2H,2H-Perfluorooctyl iodide are not widely available in
the public domain. The following tables summarize the available and predicted spectroscopic
data for this compound.

* 'H NMR: The proton NMR spectrum is expected to show two signals corresponding to the
two methylene groups in the ethyl portion of the molecule. The signal for the CHz group
adjacent to the iodine atom will be downfield due to the deshielding effect of the iodine. The
signal for the CHz group adjacent to the perfluorohexyl chain will be further downfield and will
likely show complex splitting due to coupling with the adjacent fluorine atoms.

e 13C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the
ethyl group and multiple signals for the carbons in the perfluorohexyl chain, with their
chemical shifts influenced by the attached fluorine atoms.

e 1F NMR: The fluorine NMR spectrum is expected to be complex, with multiple signals
corresponding to the different CF2 groups and the terminal CFs group in the perfluorohexyl
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chain.

Table 2: Predicted *H NMR Spectral Data

Chemical Shift (ppm) Multiplicity Assignment
~3.3 Triplet -CHa-l
~2.8 Triplet of Triplets -CF2-CH2-

Table 3: Predicted 13C NMR Spectral Data

Chemical Shift (ppm) Assighment
~110-125 -CF2- and -CFs groups
~35 -CF2-CHa2-

~5 -CH2-l

The IR spectrum of Perfluorohexylethyl iodide is characterized by strong absorption bands in
the C-F stretching region.

Table 4: Predicted IR Spectral Data

Wavenumber (cm~?) Intensity Assignment
2970 - 2860 Medium C-H stretch
1450 - 1380 Medium C-H bend
1250 - 1000 Strong C-F stretch

~ 530 Medium C-I stretch

Electron ionization mass spectrometry (EI-MS) of Perfluorohexylethyl iodide will result in
fragmentation of the molecule. The predicted mass spectrum shows several characteristic
fragments.
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Table 5: Predicted Mass Spectrometry Data (EI-MS)

miz Predicted Adduct
474.92228 [M+H]*

496.90422 [M+Na]*

472.90772 [M-H]~

491.94882 [M+NHa]*
512.87816 [M+K]*

456.91226 [M+H-H20]*
518.91320 [M+HCOO]~-
532.92885 [M+CHsCOO]-

Data from PubChemlLite, predicted using CCSbase.

Experimental Protocols

The following are general experimental protocols that can be adapted for the acquisition of
spectroscopic data for Perfluorohexylethyl iodide.

The synthesis is a multi-step process that begins with the telomerization of tetrafluoroethylene.
[11]

Step 1: Telomerization to form Perfluoroalkyl lodides Perfluoroalkyl iodides are produced by the
telomerization of tetrafluoroethylene (TFE) with a short-chain perfluoroalkyl iodide, such as
pentafluoroethyl iodide, as the telogen.[11] This reaction yields a mixture of straight-chain
perfluoroalkyl iodides of varying lengths.

Step 2: Radical Addition of Ethylene The desired perfluorohexyl iodide from the telomerization
step is then reacted with ethylene gas in the presence of a radical initiator.[11] This inserts an
ethylene unit between the perfluoroalkyl chain and the iodine atom, forming 1H,1H,2H,2H-
Perfluorooctyl iodide.[11]
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Synthesis workflow for 1H,1H,2H,2H-Perfluorooctyl iodide.

A sample of Perfluorohexylethyl iodide is dissolved in a deuterated solvent (e.g., CDClIs) and
placed in an NMR tube. tH, 13C, and °F NMR spectra are then acquired on a high-resolution
NMR spectrometer.

A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a
thin film. The IR spectrum is then recorded using an FTIR spectrometer.

For a volatile compound like Perfluorohexylethyl iodide, gas chromatography-mass
spectrometry (GC-MS) is a suitable technique. The sample is injected into a gas
chromatograph, where it is vaporized and separated from any impurities. The separated
compound then enters the mass spectrometer, where it is ionized (typically by electron impact)
and the resulting fragments are detected.
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Workflow for spectroscopic analysis of Perfluorohexylethyl iodide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide on the Spectroscopic Data
of Perfluorohexylethyl lodide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b042545#spectroscopic-data-nmr-ir-ms-of-
perfluorohexylethyl-iodide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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